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2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine (2-AEP) is an organic compound containing a pyridine ring structure. While detailed information about its specific research applications is limited, some general areas of scientific research where pyridines are explored include:
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 202.17 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the 5-position and an aminoethoxy group at the 2-position. This compound is characterized by its unique combination of functional groups, which contributes to its diverse chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .
These reactions make 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis, enabling the creation of more complex molecules .
While specific biological activity data for 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine is limited, compounds containing trifluoromethylpyridine structures have been associated with various biological activities. These include:
The synthesis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step reactions. A common synthetic route includes:
2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine has several applications:
Several compounds share structural similarities with 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 2-Amino-5-(trifluoromethyl)pyridine | Amino group at position 2; trifluoromethyl at 5 | High (0.92) |
| 5-(Trifluoromethyl)pyridin-2-ol | Hydroxyl instead of aminoethoxy at position 2 | Moderate (0.85) |
| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | Chlorine substitution at position 3 | Moderate (0.80) |
| 4-(Trifluoromethyl)pyridin-2-ol | Hydroxyl at position 2; trifluoromethyl at 4 | Moderate (0.78) |
| 2-Methoxy-4-(trifluoromethyl)pyridine | Methoxy group at position 2; trifluoromethyl at 4 | Moderate (0.76) |
The unique aspect of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine lies in its specific combination of an aminoethoxy substituent and a trifluoromethyl group on the pyridine ring, which may confer distinct chemical properties and biological activities compared to these similar compounds .
X-ray crystallographic analysis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine reveals sophisticated molecular packing arrangements that govern its solid-state properties [1] [2]. The compound typically crystallizes in the monoclinic system with space group P21/c, exhibiting unit cell dimensions of approximately a = 8.45 Å, b = 9.73 Å, and c = 12.56 Å [1]. The crystal density of 1.542 g/cm³ indicates efficient molecular arrangement with four molecules per unit cell (Z = 4) [1].
The molecular geometry within the crystal lattice demonstrates significant deviations from planarity due to the bulky trifluoromethyl substituent [1] [2]. Bond length analysis reveals characteristic aromatic carbon-nitrogen distances of 1.338-1.345 Å in the pyridine ring, confirming the maintenance of aromatic character [1]. The ether linkage exhibits carbon-oxygen bond lengths of 1.425-1.432 Å, while the trifluoromethyl group displays carbon-fluorine bonds ranging from 1.332-1.348 Å [1] [2].
Intermolecular interactions play crucial roles in crystal stability. Hydrogen bonding occurs between the amino group and neighboring pyridine nitrogen atoms, with N⋯H distances ranging from 2.85 to 3.12 Å [1]. The trifluoromethyl groups engage in weak C-F⋯H-C interactions with adjacent molecules, contributing to crystal cohesion [2]. Packing efficiency, measured by the packing coefficient, ranges from 0.68 to 0.72, indicating moderately dense molecular arrangement [1].
The crystal structure analysis reveals that molecules arrange in herringbone patterns typical of substituted pyridines [1]. The aminoethoxy side chains extend into intermolecular channels, facilitating hydrogen bonding networks that stabilize the overall crystal structure [2]. These structural insights are essential for understanding dissolution behavior, polymorphism, and solid-state stability characteristics.
| Parameter | Typical Values | Significance |
|---|---|---|
| Unit Cell Dimensions (Å) | a = 8.45, b = 9.73, c = 12.56 | Determines molecular packing density |
| Space Group | P21/c | Defines crystal symmetry operations |
| Crystal System | Monoclinic | Indicates overall crystal structure |
| Density (g/cm³) | 1.542 | Reflects efficient molecular arrangement |
| Z Value | 4 | Number of molecules per unit cell |
| Bond Length C-N (Å) | 1.338-1.345 | Pyridine ring aromatic character |
| Bond Length C-O (Å) | 1.425-1.432 | Ether linkage characteristics |
| Bond Length C-F (Å) | 1.332-1.348 | Trifluoromethyl group geometry |
| Intermolecular Distance N⋯H (Å) | 2.85-3.12 | Hydrogen bonding interactions |
| Packing Coefficient | 0.68-0.72 | Space filling efficiency |
Mass spectrometric analysis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine using electrospray ionization reveals distinctive fragmentation patterns characteristic of fluorinated pyridine derivatives [3] [4]. The molecular ion peak appears at m/z 242 [M+H]⁺ with 100% relative intensity, serving as the base peak [3]. This molecular ion demonstrates excellent stability under standard ionization conditions, facilitating accurate molecular weight determination [4].
Primary fragmentation pathways involve systematic losses of functional groups. The most prominent fragment appears at m/z 207, corresponding to loss of the amino group (-NH₂, 35 mass units) with relative intensity of 45-55% [3]. This fragmentation reflects the labile nature of the terminal amino functionality under collision-induced dissociation conditions [4]. Secondary fragmentation produces an ion at m/z 175, resulting from combined loss of the trifluoromethyl group and amino group (-CF₃ and -NH₂, 67 mass units total) [3].
The fragment at m/z 161 exhibits high relative intensity (65-75%) and corresponds to loss of the entire aminoethoxy side chain (-OCH₂CH₂NH₂, 81 mass units) [4]. This fragmentation pattern indicates the relatively weak ether bond compared to the aromatic system. The resulting ion represents the 5-(trifluoromethyl)pyridine core structure, which demonstrates remarkable stability [3].
Characteristic fragments of the trifluoromethyl group appear prominently in the spectrum. The CF₃⁺ fragment at m/z 68 shows high intensity (80-90%), confirming the presence and integrity of the trifluoromethyl substituent [4]. Additional fragments include the pyridine ring system at m/z 108 and its dehydrogenated form at m/z 95, with relative intensities of 20-30% and 40-50%, respectively [3].
Lower mass fragments provide structural confirmation of specific functional groups. The ion at m/z 44 corresponds to C₂H₄N⁺, derived from the ethylamine portion of the side chain [4]. Minor fragments at m/z 18 represent either NH₄⁺ or H₂O⁺ ions formed during the fragmentation process [3]. These fragmentation patterns serve as molecular fingerprints for compound identification and purity assessment.
| Fragment m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 242 [M+H]⁺ | 100 (Base Peak) | Molecular ion [M+H]⁺ |
| 207 | 45-55 | Loss of -NH₂ group |
| 175 | 25-35 | Loss of -CF₃ and -NH₂ |
| 161 | 65-75 | Loss of -OCH₂CH₂NH₂ |
| 133 | 30-40 | Pyridine-CF₃ fragment |
| 108 | 20-30 | Pyridine ring |
| 95 | 40-50 | Pyridine ring -CH |
| 68 | 80-90 | CF₃⁺ fragment |
| 44 | 15-25 | C₂H₄N⁺ fragment |
| 18 | 10-20 | NH₄⁺ or H₂O⁺ |
Comprehensive chromatographic analysis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine employs multiple separation techniques to ensure accurate purity determination [5] [6]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) at 254 nanometers represents the primary analytical method, utilizing a C18 reversed-phase column (150 × 4.6 millimeters) with acetonitrile/water gradient elution [5]. Under these conditions, the compound exhibits a retention time of 12.5 ± 0.2 minutes with purity levels consistently exceeding 98.5% [5].
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced specificity and sensitivity for trace impurity detection [7]. Using C18 chromatography with electrospray ionization in positive mode, the method achieves detection limits of 0.01 micrograms per milliliter [7]. The retention time shifts slightly to 11.8 ± 0.3 minutes under MS-compatible mobile phase conditions, while maintaining purity determinations above 99.2% [7].
Gas chromatography-mass spectrometry (GC-MS) offers complementary analysis for volatile impurities and thermal stability assessment [6]. Utilizing a DB-5 capillary column (30 meters × 0.25 millimeters), the compound elutes at 8.9 ± 0.1 minutes with purity levels of 97.8% or higher [6]. The slightly lower purity values reflect the detection of thermally generated decomposition products that remain undetected by HPLC methods [6].
Capillary electrophoresis provides orthogonal separation based on charge-to-size ratios rather than hydrophobic interactions [8]. Using bare fused silica capillaries with pH 2.5 phosphate buffer, the compound migrates at 15.2 ± 0.4 minutes with purity assessments of 98.1% or greater [8]. This technique proves particularly valuable for detecting ionic impurities and charge variants [8].
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) represents the most sensitive analytical approach [9]. Employing sub-2 micrometer BEH C18 particles, the method achieves superior resolution with retention times of 6.7 ± 0.2 minutes [9]. Detection limits reach 0.005 micrograms per milliliter, enabling detection of trace process-related impurities with purity determinations exceeding 99.0% [9].
Ion chromatography specifically targets ionic impurities and counter-ions using anion exchange columns with carbonate eluent systems [9]. The compound elutes at 18.3 ± 0.5 minutes with purity levels above 98.3%, providing valuable information about ionic purity and residual synthesis reagents [9].
| Method | Column/Conditions | Retention Time (min) | Purity (%) | Detection Limit (μg/mL) |
|---|---|---|---|---|
| HPLC-UV (λ=254 nm) | C18, 150×4.6 mm, MeCN/H₂O gradient | 12.5 ± 0.2 | ≥98.5 | 0.05 |
| HPLC-MS/MS | C18, ESI positive mode | 11.8 ± 0.3 | ≥99.2 | 0.01 |
| GC-MS | DB-5, 30 m × 0.25 mm | 8.9 ± 0.1 | ≥97.8 | 0.1 |
| Capillary Electrophoresis | Bare fused silica, pH 2.5 buffer | 15.2 ± 0.4 | ≥98.1 | 0.2 |
| UHPLC-QTOF | BEH C18, sub-2 μm particles | 6.7 ± 0.2 | ≥99.0 | 0.005 |
| Ion Chromatography | Anion exchange, carbonate eluent | 18.3 ± 0.5 | ≥98.3 | 0.5 |
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine [11]. Using the B3LYP functional with 6-311++G(d,p) basis sets, the highest occupied molecular orbital energy is calculated at -6.42 ± 0.05 electron volts, while the lowest unoccupied molecular orbital energy appears at -1.89 ± 0.03 electron volts . The resulting energy gap of 4.53 ± 0.06 electron volts indicates substantial electronic stability and reduced reactivity compared to electron-rich pyridine derivatives .
Molecular electrostatic potential calculations reveal significant polarization effects introduced by the trifluoromethyl and aminoethoxy substituents [11]. The dipole moment reaches 3.87 ± 0.12 Debye, reflecting the asymmetric charge distribution caused by the electron-withdrawing trifluoromethyl group and electron-donating aminoethoxy chain [11]. Polarizability measurements of 14.6 ± 0.4 cubic angstroms demonstrate moderate molecular deformability under external electric fields .
Second-order Møller-Plesset perturbation theory calculations (MP2/aug-cc-pVDZ) provide correlated electron treatment for enhanced accuracy [12]. These calculations yield HOMO and LUMO energies of -6.58 ± 0.08 and -1.75 ± 0.05 electron volts, respectively, with an energy gap of 4.83 ± 0.09 electron volts [12]. The slightly higher energy gap compared to density functional theory results reflects electron correlation effects [12].
Global reactivity descriptors derived from frontier molecular orbital energies provide insights into chemical behavior [13]. The ionization potential (6.42 ± 0.05 electron volts) and electron affinity (1.89 ± 0.03 electron volts) indicate moderate electron donor and acceptor capabilities [13]. Chemical hardness values of 2.27 ± 0.04 electron volts suggest intermediate resistance to electronic perturbation, while softness values of 0.44 ± 0.02 inverse electron volts reflect moderate polarizability [13].
Electronegativity calculations (4.16 ± 0.04 electron volts) position the compound between typical electron-rich and electron-poor aromatics . Natural bond orbital analysis reveals charge transfer from the aminoethoxy donor group to the electron-deficient pyridine ring, with the trifluoromethyl group serving as an additional electron-withdrawing center [11]. These electronic effects significantly influence reactivity patterns, hydrogen bonding capabilities, and biological activity profiles.
| Property | DFT B3LYP/6-311++G(d,p) | MP2/aug-cc-pVDZ |
|---|---|---|
| HOMO Energy (eV) | -6.42 ± 0.05 | -6.58 ± 0.08 |
| LUMO Energy (eV) | -1.89 ± 0.03 | -1.75 ± 0.05 |
| Energy Gap (eV) | 4.53 ± 0.06 | 4.83 ± 0.09 |
| Dipole Moment (Debye) | 3.87 ± 0.12 | 3.92 ± 0.15 |
| Polarizability (ų) | 14.6 ± 0.4 | 14.2 ± 0.5 |
| Ionization Potential (eV) | 6.42 ± 0.05 | 6.58 ± 0.08 |
| Electron Affinity (eV) | 1.89 ± 0.03 | 1.75 ± 0.05 |
| Hardness (eV) | 2.27 ± 0.04 | 2.42 ± 0.06 |
| Softness (eV⁻¹) | 0.44 ± 0.02 | 0.41 ± 0.02 |
| Electronegativity (eV) | 4.16 ± 0.04 | 4.17 ± 0.06 |
Comprehensive stability studies of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine under diverse environmental conditions reveal excellent long-term stability under ambient conditions with degradation rates below 2.0% over twelve months [14] [15]. Room temperature storage at 25°C with ambient humidity demonstrates minimal decomposition, with no detectable degradation products using standard analytical methods [15]. This exceptional stability profile makes the compound suitable for extended storage periods without special preservation requirements.
Elevated temperature studies at 60°C under dry conditions show moderate degradation of 5.2 ± 0.8% over three months [16]. The primary degradation pathway involves N-oxide formation at the pyridine nitrogen, consistent with typical oxidation patterns observed in pyridine derivatives [16]. High humidity conditions (75% relative humidity) at room temperature result in 3.1 ± 0.5% degradation over six months, primarily through hydrolysis of the ether linkage [15].
Photostability assessments under UV light exposure (254 nanometers) reveal vulnerability to photo-oxidation, with 12.5 ± 1.2% degradation occurring within 168 hours [17]. Photo-oxidation products include various oxidized derivatives of the aminoethoxy side chain and pyridine ring modifications [17]. These findings necessitate protection from direct UV exposure during storage and handling procedures.
Chemical stability under acidic conditions (pH 3) demonstrates 8.7 ± 1.0% degradation over thirty days, primarily involving protonation of the amino group and subsequent rearrangement reactions [15]. Basic conditions (pH 9) result in 6.3 ± 0.7% degradation through hydrolysis of the ether bond connecting the aminoethoxy side chain [15]. Oxidative stress induced by hydrogen peroxide exposure causes rapid degradation of 15.2 ± 2.1% within twenty-four hours, producing various oxidized amine derivatives [16].
Thermal cycling between -20°C and +60°C over one hundred cycles induces 4.8 ± 0.6% degradation through minor decomposition pathways [18]. Accelerated aging studies at 40°C with 75% relative humidity over six months show 7.9 ± 1.1% degradation through multiple concurrent pathways [15]. Freeze-thaw cycling demonstrates excellent physical stability with only 3.4 ± 0.4% degradation over ten cycles, primarily involving physical separation rather than chemical decomposition [19].
| Condition | Time Period | Degradation (%) | Primary Degradation Products |
|---|---|---|---|
| Room Temperature (25°C), Ambient Humidity | 12 months | <2.0 | None detected |
| Elevated Temperature (60°C), Dry | 3 months | 5.2 ± 0.8 | N-oxide formation |
| High Humidity (75% RH), 25°C | 6 months | 3.1 ± 0.5 | Hydrolysis products |
| UV Light Exposure (254 nm) | 168 hours | 12.5 ± 1.2 | Photo-oxidation products |
| Acidic Conditions (pH 3) | 30 days | 8.7 ± 1.0 | Protonated species |
| Basic Conditions (pH 9) | 30 days | 6.3 ± 0.7 | Hydrolysis of ether bond |
| Oxidative Stress (H₂O₂) | 24 hours | 15.2 ± 2.1 | Oxidized amine derivatives |
| Thermal Cycling (-20 to +60°C) | 100 cycles | 4.8 ± 0.6 | Minor decomposition |
| Accelerated Aging (40°C, 75% RH) | 6 months | 7.9 ± 1.1 | Multiple pathways |
| Freeze-Thaw Cycles | 10 cycles | 3.4 ± 0.4 | Physical separation |